Luteolin-7-O-galactoside

Description

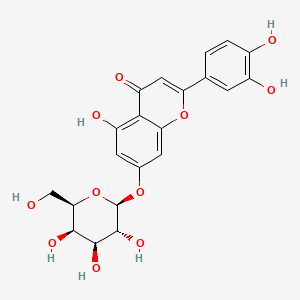

Structure

3D Structure

Properties

CAS No. |

54985-16-9 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18+,19+,20-,21-/m1/s1 |

InChI Key |

PEFNSGRTCBGNAN-OBJCFNGXSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Matrices

Plant Species Identification and Distribution

Luteolin-7-O-galactoside has been identified in a variety of plant species. One notable, albeit unusual, source is Indian Plantation White Sugar , where it has been isolated along with other luteolin (B72000) glycosides. orientjchem.orgscispace.com This is attributed to the stability of flavonoids during the sugar refining process, allowing them to persist from the sugarcane plant into the final product. orientjchem.org

The compound is also found in the leaves of the olive tree (Olea europaea L.) . researchgate.netnih.gov Studies on Portuguese olive leaf cultivars have identified this compound, among other flavonoids. researchgate.netscispace.com

Other reported plant sources for this compound and its related compound, Luteolin-7-O-glucoside, include:

Elsholtzia bodinieri nih.gov

Artemisia anomala nih.gov

Prosopis farcta (in branches, leaves, roots, flowers, and pericarps) aensiweb.com

Dendranthema morifolium (Chrysanthemum) acs.org

Reseda luteola L. sigmaaldrich.com

Various species of the Saussurea genus. researchgate.net

Comparative Distribution Across Plant Families

Luteolin and its glycosides, including this compound, are widely distributed across the plant kingdom. nih.gov They are particularly prevalent in the following families:

Asteraceae (Composite family) : This family shows a significant presence of luteolin and its derivatives, with identification in numerous species. nih.govresearchgate.net Examples include Dendranthema morifolium and species within the Saussurea and Cynara genera. acs.orgresearchgate.netnih.gov

Lamiaceae (Mint family) : Many species within this family are known to contain luteolin and its glycosides. nih.govresearchgate.net

Poaceae (Grass family) : This family also serves as a source of luteolin compounds. nih.govresearchgate.net

Leguminosae (Legume family) : Prosopis farcta is an example of a legume species containing Luteolin-7-O-glucoside. aensiweb.comnih.gov

Scrophulariaceae (Figwort family) : This family is another notable source of luteolin and its glycosides. nih.govresearchgate.net

Intra-plant Distribution and Organ Specificity

The concentration of this compound and related compounds can vary significantly between different organs of the same plant. For instance, in Prosopis farcta, flavonoids including Luteolin-7-O-glucoside have been identified in the branches, leaves, roots, flowers, and pericarps (pods without seeds). aensiweb.com Research on Inula viscosa has shown that leaves tend to have a higher concentration of phenolic and flavonoid secondary metabolites compared to the stems. researchgate.net This is often attributed to the abundance of storage tissues like epidermal tissue, mesophyll, and parenchyma in leaves. researchgate.net Similarly, in olive trees, the leaves are a primary source of these flavonoids. researchgate.netnih.gov

Historical Context of Luteolin Glycoside Presence in Paleobotanical Records

The persistence of flavonoids like luteolin is evident in the paleobotanical record. The presence of luteolin has been documented in 36- and 25-million-year-old fossils of Celtis and Ulmus species, respectively. nih.gov The ability of these compounds to be preserved over geological time provides valuable insights into the biochemistry of ancient plants. resistancecontrol.info

Environmental and Cultivation Factors Influencing Biosynthesis and Accumulation

The production and accumulation of this compound and other flavonoids in plants are influenced by a range of environmental and cultivation factors.

Light: Light intensity and quality are critical factors. For example, in Melittis melissophyllum, the highest content of flavonoids, including luteolin-7-O-glucoside, was found in plants grown in full sunlight. semanticscholar.org Conversely, shading can reduce the concentration of these compounds. semanticscholar.org Studies on red perilla have shown that a combination of low electrical conductivity in the nutrient solution and high photosynthetic photon flux density (PPFD) can increase rosmarinic acid concentration. frontiersin.org Furthermore, UV radiation can influence the biosynthesis of flavonoids, with some studies suggesting that supplemental UVB can favor the production of quercetin (B1663063) glycosides, which are structurally similar to luteolin glycosides. researchgate.net

Temperature: Temperature can also play a role. Low temperatures have been reported to elevate anthocyanin concentration in lettuce, a response that can be linked to the broader flavonoid biosynthesis pathway. core.ac.uk High temperatures, on the other hand, may inhibit flavonoid biosynthesis by suppressing the activity of relevant enzymes. plos.org

Plant Age and Developmental Stage: The concentration of flavonoids can change as a plant matures. In purple betony (Stachys officinalis), the content of luteolin-7-glucoside increased from the beginning of vegetation until the full blooming stage. publisherspanel.com

Nutrient Availability: The electrical conductivity (EC) of the nutrient solution, which reflects nutrient concentration, can affect secondary metabolite accumulation. In green perilla, plant growth and development were more significantly affected by EC than by light intensity. frontiersin.org

Seasonal Variations: Environmental conditions that change with the seasons, such as temperature, humidity, and sunshine duration, can synergistically alter a plant's ability to synthesize metabolites. plos.org For example, in Tetrastigma hemsleyanum, the total flavonoid content was highest in the spring, under specific conditions of precipitation, temperature, humidity, and sunshine hours. plos.org

Biosynthetic Pathways and Biotechnological Production

Endogenous Biosynthesis in Plants

The creation of Luteolin-7-O-galactoside in plants is a multi-step process that begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid biosynthetic pathways to produce the luteolin (B72000) aglycone. nih.govbohrium.com The final step involves the specific attachment of a galactose moiety.

The biosynthesis of the core luteolin structure is a classic example of the integration between the phenylpropanoid and flavonoid pathways. nih.govmdpi.com The process initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate: CoA ligase (4CL) converts p-coumaric acid into its activated thioester, p-coumaroyl-CoA. nih.govbohrium.com

This intermediate from the phenylpropanoid pathway then enters the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. nih.gov Naringenin is a critical branch point. To form luteolin, naringenin is first hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol (B191197). Following this, flavone (B191248) synthase (FNS) introduces a double bond into the C-ring of eriodictyol to form the flavone luteolin. nih.govnih.gov

The final step in the biosynthesis of this compound is the O-glycosylation of the luteolin aglycone. This reaction involves the transfer of a galactose sugar from an activated donor, typically UDP-galactose, to the 7-hydroxyl group of luteolin. This process is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). oup.com

Exogenous and Biocatalytic Synthesis Strategies for Research-Grade Material

Producing specific flavonoid glycosides like this compound for research purposes often requires moving beyond plant extraction to more controlled biocatalytic methods. These strategies leverage enzymes and microbial systems to achieve targeted synthesis.

The biocatalytic synthesis of this compound can be achieved by using an isolated glycosyltransferase that exhibits activity towards the luteolin acceptor and utilizes UDP-galactose as the sugar donor. This enzymatic approach allows for direct, regioselective glycosylation, avoiding the complex protecting-group chemistry required in traditional organic synthesis. nih.govox.ac.uk The success of this method hinges on the availability of a robust 7-O-glycosyltransferase that accepts galactose. While many flavonoid glycosyltransferases have been identified, specific enzymes confirmed to catalyze the 7-O-galactosylation of luteolin are not extensively documented in current research literature. However, the general principle involves incubating the luteolin substrate with a suitable enzyme in the presence of UDP-galactose to yield the desired product.

Directed evolution is a powerful protein engineering technique used to improve the properties of enzymes, including glycosyltransferases. researchgate.netresearchgate.net This process involves generating a large library of enzyme variants through methods like error-prone PCR or site-directed mutagenesis and then using a high-throughput screening system to identify mutants with desired characteristics, such as enhanced catalytic efficiency, altered substrate specificity, or improved stability. researchgate.net

In the context of this compound synthesis, directed evolution could be applied to an existing flavonoid glycosyltransferase to enhance its ability to use UDP-galactose as a donor or to improve its catalytic rate with luteolin as an acceptor. frontiersin.org For example, a glucosyltransferase with promiscuous activity towards UDP-galactose could be evolved to favor the galactose donor, thereby becoming a more efficient galactosyltransferase. oup.com This strategy holds significant potential for developing bespoke biocatalysts for the production of rare flavonoid glycosides, though specific studies detailing the directed evolution of a glycosyltransferase for this compound synthesis have not been prominently reported.

Microbial biotransformation offers a whole-cell approach to producing flavonoid glycosides. nih.govpjmonline.org This method involves using microorganisms that either naturally possess or are genetically engineered to express the necessary glycosyltransferases. The microbial cells are cultured and fed the precursor flavonoid (luteolin), which they then convert into the glycosylated product. This approach can be more cost-effective than using purified enzymes, as the cells can regenerate necessary cofactors and sugar donors internally. pjmonline.org

While various microbes, including Escherichia coli, Saccharomyces cerevisiae, and species of Bacillus, have been successfully used for the biotransformation of flavonoids to their glucosides, specific examples detailing the use of microbial systems for the production of this compound are scarce. nih.govnih.gov Strains of Bacillus cereus, such as A46, have been shown to be effective in the glycosylation of luteolin to produce luteolin-7-O-glucoside, demonstrating the potential of this genus for flavonoid biotransformation. oup.com Adapting such a system for the production of the galactoside derivative would likely require the introduction and expression of a galactosyltransferase with the correct specificity.

Optimization of Biocatalytic Reaction Conditions for Targeted Glycosylation

The efficient biocatalytic production of specific flavonoid glycosides, such as this compound, is highly dependent on the careful optimization of various reaction parameters. These conditions are fine-tuned to maximize the catalytic efficiency and stability of the enzyme, improve the solubility of often-hydrophobic substrates like luteolin, and direct the regioselectivity of the glycosylation to the desired hydroxyl group. While detailed optimization studies focusing specifically on this compound are limited in publicly available research, the principles of optimization can be thoroughly illustrated by examining the production of the closely related compound, Luteolin-7-O-glucoside. The strategies employed in these systems are directly applicable to the synthesis of galactoside derivatives, where the primary changes would involve the use of a specific galactosyltransferase and a suitable galactose donor.

A key study utilizing whole cells of Bacillus cereus A46 demonstrates a systematic approach to optimizing the glycosylation of luteolin. The optimization process involves adjusting solvent systems, pH, temperature, and substrate concentration to achieve high conversion rates and regioselectivity. nih.govrsc.org

Influence of Organic Solvents on Solubility and Regioselectivity

The introduction of a hydrophilic co-solvent is a critical step in enhancing the solubility of luteolin. The choice and concentration of the solvent not only affect the substrate availability but can also modulate the enzyme's activity and the product profile.

In the B. cereus A46 system, several organic solvents were tested to improve the solubility of luteolin, which was increased by approximately fourfold compared to the aqueous solution. nih.gov Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) proved to be the most effective. nih.govrsc.org

Notably, the concentration of DMSO was found to regulate the product outcome. At varying concentrations, the biocatalytic system produced a mixture of five different luteolin glucosides. However, as the DMSO concentration was increased from 5% to 25% (v/v), the reaction progressively favored the synthesis of a single product, Luteolin-7-O-β-glucoside, likely due to a reduction in catalytic activity for the other hydroxyl positions. nih.gov This demonstrates that the solvent system can be a powerful tool for controlling regioselectivity.

| Solvent (20% v/v) | Luteolin Glycoside Conversion Rate (%) |

| Dimethyl sulfoxide (DMSO) | 90-96% |

| Dimethylformamide (DMF) | 90-96% |

| Methanol (B129727) | < 80% |

| 2-Propanol | < 80% |

This table is based on data from studies on Luteolin-7-O-glucoside synthesis and is for illustrative purposes. nih.govrsc.org

Optimization of Key Reaction Parameters

Once an effective solvent system is established, other critical parameters are optimized to maximize the yield of the target glycoside. These include the pH of the buffer, the reaction temperature, and the initial concentration of the luteolin substrate.

Using the 20% (v/v) DMSO solvent system, further optimization was conducted for the production of Luteolin-7-O-glucoside by B. cereus A46. The findings from this research provide a clear framework for the optimization process. nih.govrsc.org

Temperature: The reaction was most efficient at a temperature of 30°C.

pH: The optimal pH for the glycosylation process was determined to be 6.47.

Substrate Concentration: The highest conversion efficiency was achieved with a luteolin substrate concentration of 970 μM.

Under these optimized conditions, a final conversion rate of 96% was achieved, yielding 931.2 μM of Luteolin-7-O-β-glucoside. nih.gov This high-titer production underscores the success of the systematic optimization of the biocatalytic reaction conditions. nih.govrsc.org

| Parameter | Optimal Condition |

| Solvent System | 20% (v/v) Dimethyl sulfoxide (DMSO) |

| Temperature | 30°C |

| pH | 6.47 |

| Luteolin Concentration | 970 μM |

| Final Conversion Rate | 96% |

| Final Product Titer | 931.2 μM (417.2 mg L⁻¹) |

This table summarizes the optimized conditions for the biocatalytic production of Luteolin-7-O-glucoside by B. cereus A46. nih.gov

These detailed research findings illustrate a robust methodology for optimizing the biocatalytic synthesis of a targeted luteolin glycoside. The same principles—enhancing substrate solubility with co-solvents, controlling regioselectivity through solvent engineering, and fine-tuning pH, temperature, and substrate levels—would be directly applicable to establish a high-yield production system for this compound.

Extraction, Isolation, and Purification Methodologies for Research Applications

Conventional Extraction Techniques

Conventional methods, while often characterized by longer extraction times and higher solvent consumption, have historically been the standard for isolating flavonoids like Luteolin-7-O-glucoside. nih.gov

Maceration is a simple technique involving the soaking of plant material in a solvent to soften and release the target compounds. nih.gov For instance, dynamic maceration has been used to extract Luteolin-7-O-glucoside from olive leaves. researchgate.net However, compared to advanced methods, maceration can be less efficient, yielding lower amounts of the target compound. nih.govresearchgate.net

Soxhlet extraction is a continuous process that utilizes a specialized apparatus to repeatedly wash the plant material with a fresh solvent. nih.govmdpi.com This method is generally more efficient than simple maceration, but the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds. nih.gov Luteolin-7-O-glucoside has been detected in extracts from plants like Pistacia lentiscus leaves obtained via Soxhlet extraction using ethanol (B145695) or water. mdpi.com A comparison with Ultrasound-Assisted Extraction (UAE) showed that the Soxhlet method was less efficient, requiring more time and yielding lower amounts of Luteolin-7-O-glucoside from olive leaves. bohrium.com

The choice of solvent is a crucial parameter in the extraction of Luteolin-7-O-glucoside. The polarity of the solvent must be matched with the polarity of the target compound to ensure maximum solubility and extraction yield. Aqueous solutions of lower alcohols, such as ethanol and methanol (B129727), are commonly employed.

Research has shown that a mixture of ethanol and water is highly effective for extracting phenolic compounds, including Luteolin-7-O-glucoside, from sources like olive leaves. csic.esnih.gov For example, an 80% aqueous ethanol solution was identified as optimal for maximizing the recovery of this compound using pressurized liquid extraction. researchgate.netnih.gov In the context of Ultrasound-Assisted Extraction (UAE), the optimization of ethanol concentration is a key factor, with studies on Taraxacum officinale indicating an optimal concentration of around 65%. academicjournals.org Similarly, for the UAE of flavonoids from Pteris cretica L., which includes Luteolin-7-O-glucoside, an ethanol concentration of approximately 57% was found to be ideal. nih.gov

Advanced Extraction Technologies

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These techniques often offer reduced extraction times, lower solvent consumption, and improved extraction yields, aligning with the principles of "green chemistry". frontiersin.org

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and facilitating the release of intracellular compounds like Luteolin-7-O-glucoside. frontiersin.orgresearchgate.net UAE is noted for being a quick, inexpensive, and environmentally friendly method. bohrium.comcsic.es

Numerous studies have focused on optimizing UAE parameters to maximize the yield of Luteolin-7-O-glucoside. Key variables include solvent concentration, temperature, extraction time, and ultrasonic power or amplitude. academicjournals.orgresearchgate.net For example, a study on olive leaves found that temperature was the most significant factor, with optimal yields of Luteolin-7-O-glucoside (1.82 g/kg) achieved at 40°C with an amplitude of 30%. bohrium.comcsic.es

Table 1: Optimized UAE Parameters for Luteolin-7-O-glucoside Extraction

| Plant Source | Optimal Solvent | Optimal Temperature (°C) | Optimal Time (min) | Yield |

| Plantago lanceolata | 45% Ethanol | 40 | 64 | 0.87 mg/g DW researchgate.net |

| Olive Leaves (Picual variety) | 60% Ethanol | 40 | - | 1.82 g/kg bohrium.com |

| Taraxacum officinale | 64.84% Ethanol | - | 58.81 | 0.419 mg/g academicjournals.org |

| Pteris cretica L. | 56.74% Ethanol | 74.27 | 45.94 | Not specified for individual compound nih.gov |

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant material. frontiersin.org This process generates heat through the interaction of microwaves with polar molecules, leading to a rapid increase in temperature and internal pressure within the plant cells. frontiersin.orgresearchgate.net This pressure causes the cell walls to rupture, releasing the target compounds into the solvent. nih.gov

MAE offers several advantages over conventional methods, including significantly shorter extraction times, reduced solvent usage, and higher extraction yields for flavonoids. researchgate.netnih.govsemanticscholar.org The efficiency of MAE is influenced by factors such as microwave power, irradiation time, solvent choice, and the solid-to-liquid ratio. researchgate.netpatsnap.com While specific studies optimizing MAE exclusively for Luteolin-7-O-galactoside are not detailed, the method has been successfully optimized for the extraction of total flavonoids from various plant sources, indicating its high potential for this specific compound. researchgate.netmdpi.com For instance, MAE combined with enzymatic hydrolysis has been shown to effectively extract flavonoids from Armeniaca mume Sieb. blossom. nih.gov

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature. They are considered "green" solvents due to their low vapor pressure, thermal stability, and tunable solubility properties. mdpi.comnih.gov In the context of extraction, ILs can be highly effective in dissolving plant cell wall components like cellulose, thereby improving the release and solubility of target compounds. mdpi.com

Ionic liquid-based extraction, often combined with techniques like ultrasound or microwaves, has shown significant promise for extracting flavonoids. mdpi.comnih.gov For example, an ionic liquid-based microwave-assisted method was developed to extract luteolin (B72000) from peanut shells, with [C10mim]Br identified as an optimal solvent. researchgate.net A study on Schisandra chinensis demonstrated that an ionic liquid–enzyme composite system could significantly enhance the yield of luteolin. The synergistic effect of the ionic liquid's high solubility and the enzyme's ability to hydrolyze the cell wall led to a yield that was 4.88 times higher than that of traditional heat reflux extraction. mdpi.com This approach is particularly effective for compounds like Luteolin-7-O-glucoside, which exist in a bound form within the plant, as the system can help convert them to a more extractable state. mdpi.com

Chromatographic Separation and Purification Strategies for this compound

The isolation and purification of this compound from natural sources rely on various chromatographic techniques that separate the compound from complex mixtures based on its physicochemical properties. These methods are crucial for obtaining the high-purity compound required for research applications. The primary strategies involve column chromatography for initial fractionation, thin-layer chromatography for analysis and small-scale separation, and preparative high-performance liquid chromatography for final purification.

Column Chromatography (e.g., Resin-based, Gel Permeation)

Column chromatography serves as a fundamental step in the purification of this compound, enabling the separation of flavonoids from other classes of compounds in a crude plant extract. This technique utilizes a solid stationary phase packed into a column and a liquid mobile phase that percolates through it. Separation is achieved based on the differential adsorption, partition, size, or ion-exchange affinity of the molecules for the stationary phase.

Resin-based Chromatography: Macroporous resins and polyamide are commonly employed for the initial cleanup and enrichment of flavonoids, including luteolin glycosides. orientjchem.orgnih.gov A resin-based column chromatography method has been successfully developed for the extraction of three luteolin glycosides, including Luteolin-7-O-β-galactopyranoside, from Indian plantation white sugar. orientjchem.org Polyamide resin is particularly effective due to its ability to form hydrogen bonds with the phenolic hydroxyl groups of flavonoids, allowing for their selective retention and subsequent elution with appropriate solvents. nih.govakjournals.com For instance, a flavonoid mixture containing structurally similar luteolin glycosides was purified using a polyamide column. akjournals.com

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, separates molecules based on their size. It is often used as an intermediate purification step. Stationary phases like Sephadex LH-20, a modified dextran (B179266) gel, are widely used for separating flavonoids from smaller molecules like sugars or larger ones like tannins. nih.govakjournals.com In one study, a crude extract was first fractionated on a macroporous resin column, and the resulting flavonoid-rich fraction was further purified on a Sephadex LH-20 column using methanol as the eluent to yield several subfractions. nih.govakjournals.com

Table 1: Examples of Column Chromatography Systems for Luteolin Glycoside Purification

| Stationary Phase | Mobile Phase / Eluent | Application | Reference |

|---|---|---|---|

| Macroporous Resin D101 | Ethanol-water gradients | Initial fractionation of crude extract | nih.gov |

| Polyamide | Chloroform-Methanol-2-butanone-acetylacetone (9:4:2:1) | Separation of luteolin glycoside isomers | akjournals.com |

| Sephadex LH-20 | Methanol | Fractionation of flavonoid mixture | nih.govakjournals.com |

| Resin-based column | Not specified | Extraction of Luteolin-7-O-β-galactopyranoside | orientjchem.org |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for qualitative analysis, monitoring reaction progress, and guiding the development of column chromatography methods. nih.govchemistryhall.com HPTLC offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC. nih.gov

In the context of this compound, TLC is used to identify fractions containing the target compound and to assess its purity during the isolation process. orientjchem.org The separation is based on the compound's affinity for the stationary phase (typically silica (B1680970) gel or polyamide coated on a plate) versus the mobile phase (a solvent or mixture of solvents). nih.govualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. ualberta.caictsl.net

For luteolin glycosides, polyamide is an effective stationary phase. One study demonstrated the successful separation of two closely related isomers, luteolin-7-rutinoside and luteolin-7-neohesperidoside, on polyamide TLC plates. akjournals.com The choice of the mobile phase is critical for achieving good separation. Mixtures of organic solvents are commonly used. nih.gov Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm or 366 nm), often enhanced by spraying with reagents like Naturstoffreagent A, which causes flavonoids to fluoresce. akjournals.comictsl.net

Table 2: TLC Systems for the Separation of Luteolin Glycosides

| Stationary Phase | Mobile Phase System | Application | Reference |

|---|---|---|---|

| Polyamide | Chloroform-Methanol-2-butanone-acetylacetone (9:4:2:1) | Separation of Luteolin-7-rutinoside and Luteolin-7-neohesperidoside | akjournals.com |

| Polyamide | Toluene-Methanol-2-butanone-n-butanol (300:150:150:3) | Preparative TLC purification of luteolin glycosides | akjournals.com |

| Silica Gel 60 F254 | Various organic solvent mixtures (e.g., Ethyl acetate-Formic acid-Water) | General analysis of luteolin and its derivatives | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds to a high degree of purity (>98%). mdpi.comsigmaaldrich.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. mdpi.com

For the purification of this compound and related flavonoid glycosides, reversed-phase HPLC is the most common mode. mdpi.comkoreascience.krnih.gov In this method, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like methanol or acetonitrile (B52724). koreascience.krrsc.org A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. mdpi.comnih.gov

The purification process involves injecting a concentrated, partially purified fraction onto the preparative column. The components are separated as they pass through the column, and the eluent is monitored by a UV detector, typically at a wavelength where the flavonoid shows strong absorbance (around 254 nm or 350 nm). koreascience.krnih.gov The fraction corresponding to the this compound peak is collected, and the solvent is subsequently removed to yield the pure compound. mdpi.com

Table 3: Typical Preparative HPLC Conditions for Flavonoid Glycoside Purification

| Parameter | Description | Common Application | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl | Purification of luteolin and apigenin (B1666066) glycosides | mdpi.comacs.org |

| Mobile Phase A | Water, often with 0.1-0.2% Formic or Phosphoric Acid | Gradient elution for flavonoid separation | mdpi.comnih.gov |

| Mobile Phase B | Methanol or Acetonitrile | Gradient elution for flavonoid separation | koreascience.krrsc.org |

| Elution Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) | Separation of compounds with a wide range of polarities | rsc.org |

| Flow Rate | Varies with column diameter (e.g., 4-20 mL/min for preparative scale) | Optimized for separation efficiency and run time | mdpi.com |

| Detection | UV detector set at ~254 nm or ~350 nm | Monitoring the elution of flavonoids | koreascience.krnih.gov |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone for determining the molecular structure of Luteolin-7-O-galactoside. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity and elucidate its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms in the molecule.

In the ¹H NMR spectrum of a related compound, Luteolin-7-O-β-galactopyranoside, an anomeric proton signal appears as a doublet at δH 5.5 (1H, d, J=7.65 Hz) orientjchem.org. The large coupling constant is characteristic of a β-anomeric configuration of the sugar moiety. Other characteristic signals for the luteolin (B72000) aglycone include a singlet for the H-3 proton and distinct patterns for the protons on the A and B rings iomcworld.comresearchgate.net.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. For Luteolin-7-O-β-galactopyranoside, signals for the sugar carbons have been reported at δ 101.7, 78.4, 77.9, 74.7, 71.3, and 62.4 orientjchem.org. The aglycone portion is characterized by a ketone carbonyl signal around δc 184.0, along with various olefinic and hydroxyl-substituted aromatic carbon signals orientjchem.org.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals. These techniques reveal correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete assembly of the molecular structure iomcworld.comresearchgate.net.

Saturation Transfer Difference (STD) NMR is a more specialized technique used to study the binding interactions of molecules. It has been applied to investigate the binding of flavonoids like luteolin and its glycosylated forms to proteins, providing insights into which parts of the molecule are in close contact with the target protein researchgate.net.

| Atom | ¹H NMR Chemical Shift (δ ppm, J in Hz) | ¹³C NMR Chemical Shift (δc ppm) |

| Luteolin Aglycone | ||

| 2 | - | 166.9 |

| 3 | 6.61 | 104.1 |

| 4 | - | 184.0 |

| 5 | - | 162.9 |

| 6 | 6.43 | 99.8 |

| 7 | - | 164.1 |

| 8 | 6.79 | 94.8 |

| 9 | - | 158.6 |

| 10 | - | 105.5 |

| 1' | - | 123.4 |

| 2' | 7.43 | 114.8 |

| 3' | - | 147.2 |

| 4' | - | 151.9 |

| 5' | 6.90 | 117.2 |

| 6' | 7.46 | 120.1 |

| Galactose Moiety | ||

| 1'' | 5.50 (d, J=7.65) | 101.7 |

| 2'' | 3.85 | 78.4 |

| 3'' | 3.75 | 77.9 |

| 4'' | 3.65 | 74.7 |

| 5'' | 3.55 | 71.3 |

| 6'' | 3.45 | 62.4 |

| Data adapted from Kumar V., 2020, for Luteolin-7-O-β-galactopyranoside orientjchem.org. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the flavonoid structure. The UV spectrum of this compound, like other flavones, exhibits two characteristic absorption maxima orientjchem.org. These are referred to as Band I, corresponding to the B-ring cinnamoyl system, and Band II, corresponding to the A-ring benzoyl system. For Luteolin-7-O-β-galactopyranoside, these peaks have been observed at approximately 350 nm (Band I) and 254 nm (Band II) orientjchem.org. The exact positions of these bands are sensitive to the hydroxylation pattern and glycosylation of the flavonoid core, making UV-Vis spectroscopy a useful tool for initial characterization researchgate.netresearchgate.net.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₂₁H₂₀O₁₁) iomcworld.com.

Tandem Mass Spectrometry (MS/MS) is used to gain structural information by fragmenting the molecule. In the analysis of this compound, the precursor ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode is selected and fragmented. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the luteolin aglycone (m/z 285 in negative mode, m/z 287 in positive mode) nih.govnih.govmassbank.eu. This neutral loss of 162 Da corresponds to the galactose moiety. Further fragmentation of the aglycone ion provides additional structural confirmation. Coupling liquid chromatography with mass spectrometry (LC-MS, LC-MS/MS) allows for the separation and identification of this compound from complex mixtures, such as plant extracts bohrium.commdpi.com.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals. It is particularly valuable for analyzing the redox state and antioxidant behavior of phenolic compounds like this compound. Studies on the closely related Luteolin-7-O-glucoside have used EPR to confirm its radical scavenging activity researchgate.net. In situ EPR spectroelectrochemical experiments can track the oxidation reactions, demonstrating that the primary oxidation step occurs on the 1,2-dihydroxybenzene (catechol) subunit of the B-ring. This process leads to the formation of an unstable semiquinone anion radical, which can be detected by EPR spectroscopy, providing direct evidence of the compound's role in redox processes researchgate.net.

Chromatographic Quantification and Purity Assessment

Chromatographic methods are essential for separating this compound from other compounds and for its precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification and purity assessment of this compound and its related glycosides nih.govcore.ac.uk. The method typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) bohrium.comrsc.org.

Detection is commonly performed using a UV or Photodiode Array (PDA) detector acs.orgkoreascience.kr. A PDA detector has the advantage of acquiring the entire UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment by comparing the spectrum to that of a known standard. The quantification of this compound is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in a sample to this curve koreascience.kr. HPLC methods are validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results koreascience.krkoreascience.kr.

| Parameter | Conditions for Luteolin Glycoside Analysis | Reference |

| Column | Reversed-phase C18 or Phenyl-hexyl | acs.orgkoreascience.kr |

| Mobile Phase | Gradient of water (with formic or acetic acid) and acetonitrile/methanol | bohrium.comrsc.org |

| Flow Rate | Typically 0.8 - 1.0 mL/min | rsc.orgkoreascience.kr |

| Detector | Photodiode Array (PDA) or UV | acs.orgkoreascience.kr |

| Detection Wavelength | ~254 nm and ~350 nm | orientjchem.orgkoreascience.kr |

| Column Temperature | Controlled, e.g., 30-40 °C | core.ac.ukrsc.org |

| This table summarizes typical conditions used in HPLC methods for the analysis of luteolin glycosides. |

Method Validation for Quantitative Analysis in Complex Research Matrices

The accurate quantification of this compound and its related glycosides in complex matrices, such as plant extracts or biological samples, is crucial for reliable research findings. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. patsnap.comkoreascience.kr Method validation, following guidelines like those from the International Conference on Harmonisation (ICH), ensures that the analytical method is suitable for its intended purpose. koreascience.kr

Validation of these quantitative methods involves assessing several key parameters to establish their performance and reliability. koreascience.kr These parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy. koreascience.krresearchgate.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For luteolin glycosides, this is typically evaluated by preparing standard solutions at various concentrations and analyzing them. The resulting data are used to construct a calibration curve, and the correlation coefficient (R²) is calculated. A high correlation coefficient, generally above 0.996, indicates a strong linear relationship. researchgate.net

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are critical for analyzing samples where the compound may be present in trace amounts. patsnap.comkoreascience.kr

Precision: Precision assesses the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of luteolin derivatives, acceptable precision is demonstrated by an RSD of less than 15%. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure standard is added to a sample matrix and then analyzed. High recovery percentages, typically above 95%, indicate that the method is accurate and that the sample matrix does not significantly interfere with the quantification. researchgate.net

The table below summarizes typical validation parameters for the quantitative analysis of luteolin glycosides using HPLC.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.996 | Indicates a strong proportional relationship between concentration and analytical signal. researchgate.net |

| Limit of Detection (LOD) | Analyte-dependent | The lowest concentration of the analyte that can be reliably detected by the instrument. koreascience.kr |

| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. koreascience.kr |

| Precision (RSD %) | < 15% | Measures the closeness of repeated measurements, with a lower RSD indicating higher precision. researchgate.net |

| Accuracy (Recovery %) | > 95% | Represents the percentage of the true amount of analyte that is measured by the method. researchgate.net |

Metabolomics Approaches in Compound Profiling and Pathway Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful approach to understanding the biological effects of compounds like this compound. patsnap.commdpi.com By profiling the global metabolome, researchers can identify changes in metabolite levels in response to treatment, offering insights into the compound's mechanism of action and its impact on metabolic pathways. mdpi.comnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to these untargeted analyses, allowing for the detection and identification of a wide array of metabolites. nih.govmdpi.com

In studies involving Luteolin-7-O-glucoside (a closely related compound), metabolomic analysis has been employed to elucidate its effects on cellular metabolism. For instance, in human keratinocytes, Luteolin-7-O-glucoside was found to modify the cholesterol and fatty acid hydroxylation pathway. mdpi.com The analysis revealed a significant remodeling of both hydroxylated medium-chain fatty acids and hydroxylated cholesterol species, highlighting its influence on lipid metabolism. mdpi.com This modulation is linked to the compound's known anti-inflammatory and antioxidant effects, as these pathways are connected to cellular signaling and stress responses. mdpi.comresearchgate.net

Another application of metabolomics was demonstrated in a study on the alga Phaeocystis globosa, where exposure to Luteolin-7-O-glucuronide led to significant alterations in the intracellular metabolite profile. nih.govmdpi.com The analysis identified 20 metabolites that were significantly different between treated and control groups. nih.govmdpi.com Notably, key metabolites in the tricarboxylic acid (TCA) cycle, such as α-Ketoglutarate and acetyl-CoA, were decreased, indicating that the compound may inhibit algal growth by disrupting central energy metabolism. nih.govmdpi.com Conversely, levels of luteolin itself were found to increase, suggesting the glycoside is metabolized by the cells, releasing the active aglycone. nih.govmdpi.com

These studies show that metabolomics is a valuable tool for generating hypotheses about a compound's biological role. By identifying altered metabolites and pathways, researchers can pinpoint specific cellular processes affected by this compound, paving the way for more targeted investigations into its function. The integration of metabolomic data with other 'omics' information, such as transcriptomics, can further enhance the understanding of these complex biological interactions. mdpi.com

The following table summarizes findings from metabolomics studies on related luteolin glycosides, illustrating the types of pathways and metabolic changes that can be identified.

| Organism/Cell Line | Compound Studied | Key Findings | Affected Metabolic Pathways |

| Human Keratinocytes | Luteolin-7-O-glucoside | Remodeling of hydroxylated fatty acids and sterols. mdpi.com | Cholesterol and Fatty Acid Hydroxylation Pathway. mdpi.com |

| Phaeocystis globosa (Alga) | Luteolin-7-O-glucuronide | Decreased levels of α-Ketoglutarate and acetyl-CoA; increased intracellular luteolin. nih.govmdpi.com | Tricarboxylic Acid (TCA) Cycle. nih.govmdpi.com |

| Macrophage Cells (RAW 264.7) | Luteolin-7-O-glucoside | Modulation of signaling cascades that protect against oxidative stress and inflammation. researchgate.net | Nrf2/MAPK, HO-1, NF-κB, PI3K-Akt Signaling Pathways. researchgate.net |

Mechanistic Investigations of Biological Activities in Preclinical Models

In Vitro Cellular and Molecular Studies

Luteolin-7-O-galactoside, also known as Cynaroside, has been shown to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in various in vitro models. This pathway is crucial for regulating cellular proliferation, differentiation, and inflammation.

In human keratinocytes (HEKn), this compound treatment was found to neutralize the proliferative stimulus induced by pro-inflammatory cytokines such as Interleukin-22 (IL-22) and Interleukin-6 (IL-6). nih.govnih.gov The mechanism behind this inhibition involves the impairment of the nuclear translocation of phosphorylated STAT3 (p-STAT3), effectively blocking the downstream transcriptional cascade activated by these cytokines. nih.govnih.govnih.govmdpi.comresearchgate.net This prevents the transcription of pro-inflammatory genes. mdpi.com Studies in Human Umbilical Vein Endothelial Cells (HUVEC) have also demonstrated the ability of this compound to inhibit the STAT3 pathway, which is a key regulator of endothelial inflammation. mdpi.comsemanticscholar.org The proposed mechanism suggests a direct physical interaction between the flavone (B191248) and the STAT3 transcription factor.

| Cell Line | Inducer | Key Findings |

| Human Keratinocytes (HEKn) | IL-22, IL-6 | Neutralized proliferative stimulus; Impaired nuclear translocation of p-STAT3. nih.govnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | - | Inhibited the STAT3 pathway, contributing to anti-inflammatory effects. mdpi.comsemanticscholar.org |

The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, is significantly modulated by this compound. In vitro studies have consistently demonstrated its inhibitory effects on NF-κB activation in various cell types.

In Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound was shown to impede NF-κB activation. nih.govnih.govresearchgate.net This was evidenced by the suppression of the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation and subsequent translocation to the nucleus. nih.gov By inhibiting p65 phosphorylation, this compound effectively blocks its nuclear translocation, thereby preventing the transcription of NF-κB target genes involved in inflammation. mdpi.com Similarly, in Interleukin-1β (IL-1β)-induced primary rat chondrocytes, the compound suppressed the translocation of the NF-κB p65 subunit into the nucleus, highlighting its chondroprotective potential. nih.gov Further studies in HepG2 cells also revealed that this compound can inhibit NF-κB activation. mdpi.com

| Cell Line | Inducer | Key Findings |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Impeded NF-κB activation; Suppressed phosphorylation of the p65 subunit. nih.govnih.govresearchgate.net |

| Primary Rat Chondrocytes | Interleukin-1β (IL-1β) | Suppressed translocation of the NF-κB p65 subunit into the nucleus. nih.gov |

| HepG2 (Human liver cancer cell line) | - | Inhibited NF-κB activation. mdpi.com |

The regulation of Activator Protein-1 (AP-1) transcription factor by this compound appears to be context-dependent, with in vitro and in vivo studies showing differing results. AP-1 is a transcription factor that plays a crucial role in cellular proliferation, differentiation, and apoptosis.

An in vitro study utilizing LPS-activated RAW 264.7 macrophages reported that while the aglycone, luteolin (B72000), attenuated the activation of both NF-κB and AP-1, this compound only impeded NF-κB activation and did not affect AP-1. nih.govnih.govresearchgate.net This was observed through the analysis of c-jun phosphorylation, a key component of the AP-1 complex, which was not suppressed by this compound in this model. nih.gov However, a separate in vivo study investigating Galactosamine/LPS-induced hepatitis in mice found that both luteolin and this compound inhibited the activation of AP-1. nih.gov The discrepancy between these findings may be attributed to the different experimental systems (in vitro versus in vivo) and potential metabolic conversion of the glycoside in vivo. nih.gov

| Study Type | Cell/Animal Model | Inducer | Key Findings |

| In Vitro | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Did not suppress c-jun phosphorylation; Did not impede AP-1 activation. nih.gov |

| In Vivo | ICR Mice | Galactosamine/LPS | Inhibited the activation of AP-1. nih.gov |

This compound has been shown to dysregulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of external stimuli. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38.

In IL-1β-stimulated primary rat chondrocytes, this compound suppressed the phosphorylation of ERK1/2, JNK, and p38. nih.gov Similarly, in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation, the compound was found to inhibit the sustained phosphorylation of ERK1/2, JNK, and p38, while enhancing the phosphorylation of ERK5, suggesting a cardioprotective effect. nih.gov In human oral squamous carcinoma cell lines (HSC-3 and FaDu), treatment with this compound resulted in a significant reduction in p38 and JNK phosphorylation. mdpi.com However, a study in LPS-stimulated RAW 264.7 macrophages found that this compound did not affect the phosphorylation of ERK, JNK, or p38. nih.gov These varying results indicate that the effect of this compound on the MAPK pathway can be cell type- and stimulus-specific.

| Cell Line | Inducer | Effect on ERK | Effect on JNK | Effect on p38 |

| Primary Rat Chondrocytes | Interleukin-1β (IL-1β) | Suppressed phosphorylation. nih.gov | Suppressed phosphorylation. nih.gov | Suppressed phosphorylation. nih.gov |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Inhibited sustained phosphorylation (ERK1/2); Enhanced phosphorylation (ERK5). nih.gov | Inhibited sustained phosphorylation. nih.gov | Inhibited sustained phosphorylation. nih.gov |

| HSC-3 & FaDu Oral Cancer Cells | - | - | Reduced phosphorylation. mdpi.com | Reduced phosphorylation. mdpi.com |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | No effect on phosphorylation. nih.gov | No effect on phosphorylation. nih.gov | No effect on phosphorylation. nih.gov |

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a key regulator of cell survival, proliferation, and metabolism, is a target of this compound.

In vitro studies have demonstrated that this compound inhibits the phosphorylation of Akt in a dose-dependent manner in LPS-activated RAW 264.7 macrophages. nih.govnih.govresearchgate.netkoreamed.org This inhibition of Akt phosphorylation is believed to contribute to the suppression of NF-κB activity. nih.gov Further investigations in human nasopharyngeal carcinoma (NPC) cells revealed that this compound modulates apoptosis through the Akt signaling pathway. researchgate.net In gastric cancer cells, the compound was shown to reduce the phosphorylation levels of Akt, mTOR, and p-P70S6K, indicating an inhibition of the AKT/mTOR pathway. nih.gov

| Cell Line | Inducer | Key Findings |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited Akt phosphorylation in a dose-dependent manner. nih.govnih.govresearchgate.netkoreamed.org |

| Nasopharyngeal Carcinoma (NPC-039 and NPC-BM) | - | Modulated apoptosis through the Akt signaling pathway. researchgate.net |

| Gastric Cancer (MKN45 and SGC7901) | - | Reduced phosphorylation of Akt, mTOR, and p-P70S6K. nih.gov |

Molecular Target Identification and Interaction

Enzyme Activity ModulationThere is a lack of specific data on the modulation of the following enzymes by this compound:

Hexokinase 2 (HEK2)

Monoamine Oxidase (MAO)

Acetylcholinesterase (AChE)

Phospholipase A2

Cyclooxygenases

Lipoxygenase

Glutathione S-transferase

For context, studies on Luteolin-7-O-glucoside have shown it can inhibit Hexokinase 2, Acetylcholinesterase, and Cyclooxygenase-2 (COX-2) nih.govnih.govnih.govresearchgate.net.

Cellular Processes and Phenotypic Responses

In human nasopharyngeal carcinoma cell lines (NPC-039 and NPC-BM), treatment with the related compound Luteolin-7-O-glucoside was found to induce cell cycle arrest in the S and G2/M phases. researchgate.net This effect was observed through flow cytometry analysis after staining with propidium iodide. researchgate.net The growth inhibition of human hepatocarcinoma HepG2 cells by Luteolin-7-O-glucoside was also primarily attributed to arrest at the G2/M phase. nih.govnih.govbmbreports.org Studies showed that the percentage of HepG2 cells in the G2/M phase reached a maximum of 34.01% after treatment, indicating a significant disruption of cell cycle progression. nih.gov

This compound's analogue, Luteolin-7-O-glucoside, has been shown to induce apoptosis in various cancer cell lines. In human nasopharyngeal carcinoma cells, it triggered chromatin condensation and apoptosis, which was confirmed by morphological analysis. researchgate.net This process involved both extrinsic and intrinsic apoptotic pathways, with changes in the expression of death receptors, caspases (caspase-3, -8, -9), and Bcl-2 family proteins. researchgate.net In HepG2 liver cancer cells, Luteolin-7-O-glucoside induced apoptosis in a dose-dependent manner, characterized by morphological changes and DNA fragmentation. nih.gov Interestingly, this apoptotic process was found to be caspase-independent, suggesting an alternative cell death pathway. nih.govnih.gov The neuroprotective effects of Luteolin-7-O-glucoside have also been linked to its ability to decrease Caspase-3 activity in neuronal cells exposed to toxins. nih.govmdpi.com

Metabolomic analyses of human primary keratinocytes treated with Luteolin-7-O-glucoside revealed a significant impact on cellular energy metabolism. nih.govmdpi.comnih.gov The compound was found to block the energy metabolism pathway by depressing both glycolysis and the Krebs cycle (also known as the tricarboxylic acid cycle or TCA). nih.govmdpi.comnih.gov This was evidenced by a strong reduction in key metabolic intermediates. nih.gov

Specifically, the treatment led to a decrease in:

Glycolysis intermediates : Glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). mdpi.com

Krebs cycle intermediates : Citrate, succinate, and fumarate. nih.gov

| Metabolic Pathway | Effect Observed | Key Metabolites Affected | Cell Type | Reference Compound |

|---|---|---|---|---|

| Glycolysis | Depression | Glucose-6-phosphate, Fructose-6-phosphate | Human Keratinocytes | Luteolin-7-O-glucoside mdpi.com |

| Krebs Cycle (TCA) | Depression | Citrate, Succinate, Fumarate | Human Keratinocytes | Luteolin-7-O-glucoside nih.gov |

| Pentose Phosphate Pathway | Downregulation | Sedoheptulose-7-P, Xylulose-5P | Human Keratinocytes | Luteolin-7-O-glucoside nih.gov |

This compound and its related glucosides are recognized for their potent antioxidant properties and their ability to modulate cellular redox homeostasis. mdpi.com These compounds act as effective scavengers of reactive oxygen species (ROS). mdpi.commdpi.com The addition of a sugar group, such as galactose or glucose, to the luteolin backbone increases the molecule's polarity, which can enhance its antioxidant activity and ability to inhibit lipid peroxidation. mdpi.com

Studies have demonstrated that Luteolin-7-O-glucoside can:

Directly scavenge free radicals : It shows a high capacity for scavenging radicals like DPPH. mdpi.com

Induce endogenous antioxidant defenses : It strengthens the cellular antioxidative potential by inducing phase II enzymes like heme oxygenase-1 (HO-1). nih.govresearchgate.net This induction is mediated through the modulation of signaling pathways such as Nrf2/MAPK. nih.gov

Reduce ROS levels in stressed cells : In preclinical models of cellular stress, such as hypoxia/reoxygenation or toxin exposure, pretreatment with Luteolin-7-O-glucoside significantly decreased intracellular ROS levels. nih.govresearchgate.net

In HepG2 cells, the induction of apoptosis by Luteolin-7-O-glucoside was directly linked to the generation of ROS in a dose-dependent manner. nih.govbmbreports.org This highlights a dual role where the compound can be both an antioxidant and a context-dependent pro-oxidant to trigger cell death in cancer cells.

The integrity of mitochondrial function is crucial for cell health, and its disruption is a key event in apoptosis. In studies involving human nasopharyngeal carcinoma cells, Luteolin-7-O-glucoside was observed to cause depolarization of the mitochondrial membrane potential (MMP) in a concentration-dependent manner. researchgate.net This loss of MMP is a critical step in the intrinsic pathway of apoptosis.

Similarly, in a neuroprotection study using SH-SY5Y cells, the toxin 6-OHDA induced significant depolarization of the mitochondrial membrane. Pre-treatment with Luteolin-7-O-glucoside provided a protective effect, preventing this mitochondrial membrane depolarization. nih.gov This suggests that maintaining mitochondrial membrane potential integrity is a key mechanism of its cytoprotective action. nih.gov

Cell Proliferation and Differentiation Modulation (e.g., keratinocyte differentiation)

Luteolin-7-O-glucoside has demonstrated significant effects on the regulation of cell cycle, differentiation, and inflammatory pathways, notably through the inhibition of the STAT3 pathway mdpi.comnih.gov. In human primary keratinocytes, Luteolin-7-O-glucoside has been shown to induce the differentiation process nih.gov. It counteracts the proliferative effects stimulated by the IL-22/IL-6 pathway by impairing the nuclear translocation of phosphorylated STAT3 nih.govmdpi.comcaymanchem.com. This action promotes a differentiative stimulus in keratinocytes, opposing the pro-proliferative signals from these cytokines mdpi.com.

The anti-proliferative properties of this flavonoid extend to other cell types as well. In studies using human umbilical vein endothelial cells (HUVEC), Luteolin-7-O-glucoside was found to have an antiproliferative action, reducing the total number of cells and the expression of the proliferation marker Ki67 mdpi.com. This effect on endothelial cells is also linked to the inhibition of the JAK/STAT3 pathway, a key mechanism in regulating endothelial inflammation and proliferation mdpi.comnih.gov.

Furthermore, Luteolin-7-O-glucoside has been investigated for its effects on cancer cells. It significantly reduced the proliferation of human nasopharyngeal carcinoma (NPC) cell lines, NPC-039 and NPC-BM researchgate.netnih.gov. This was accompanied by the induction of S and G2/M phase cell cycle arrest and apoptosis researchgate.netnih.gov.

Table 1: Effects of Luteolin-7-O-glucoside on Cell Proliferation and Differentiation

| Cell Type | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| Human Keratinocytes | In vitro | Induces differentiation; Inhibits IL-22/IL-6 pathway via STAT3 inhibition. | nih.govmdpi.comcaymanchem.com |

| Endothelial Cells (HUVEC) | In vitro | Reduces cell number and Ki67 expression; Inhibits STAT3 pathway. | mdpi.comnih.gov |

| Nasopharyngeal Carcinoma (NPC-039, NPC-BM) | In vitro | Reduces proliferation; Induces S and G2/M cell cycle arrest. | researchgate.netnih.gov |

Migration and Invasion Inhibition (e.g., in various cell lines)

The inhibition of the STAT3 pathway by Luteolin-7-O-glucoside is also implicated in its ability to reduce the invasiveness of cancer cells mdpi.com. STAT3 activation has been linked to the secretion of matrix metalloproteinases (MMPs) and the induction of epithelial-mesenchymal transition (EMT), processes crucial for cancer cell migration and invasion mdpi.com.

In human oral cancer cell lines (FaDu, HSC-3, and CA9-22), Luteolin-7-O-glucoside was shown to inhibit cell motility nih.gov. Mechanistic studies revealed that this effect is mediated by reducing the expression of Matrix Metalloproteinase-2 (MMP-2) nih.gov. The compound was also found to decrease the phosphorylation of p38, and the use of a p38 inhibitor confirmed that Luteolin-7-O-glucoside reduces oral cancer cell migration by altering the p38-induced activation of MMP-2 nih.gov. Co-treatment with the p38 inhibitor and Luteolin-7-O-glucoside resulted in a significantly greater reduction in cell migration than treatment with the flavonoid alone, further cementing the role of this pathway in its anti-metastatic effects nih.gov.

Table 2: Effects of Luteolin-7-O-glucoside on Cell Migration and Invasion

| Cell Line | Cancer Type | Key Mechanistic Findings | References |

|---|---|---|---|

| FaDu, HSC-3, CA9-22 | Oral Cancer | Inhibits cell motility; Reduces MMP-2 expression via inhibition of p38 phosphorylation. | nih.gov |

| General Cancer Cells | Not specified | Inhibition of STAT3 pathway reduces invasiveness. | mdpi.com |

Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, TNF-α, IL-6, IL-10)

Luteolin-7-O-glucoside exhibits potent anti-inflammatory properties by modulating the production of key inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophage cells, the compound significantly suppressed the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) nih.govresearchgate.netkoreamed.orgproquest.com. This inhibition was attributed to the suppression of the protein expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.netkoreamed.orgproquest.com.

The compound also modulates cytokine production. In LPS-stimulated RAW264.7 cells, Luteolin-7-O-glucoside treatment reduced levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increased levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) mdpi.com. Its aglycone, luteolin, has been observed to inhibit inflammatory responses induced by TNF-α and Interleukin-6 (IL-6) in a dose-dependent manner mdpi.com. In a model of GalN/LPS-induced hepatitis in mice, Luteolin-7-O-glucoside administration attenuated the sharp increase in serum TNF-α levels and the expression of COX-2 nih.gov. The underlying mechanism involves the impediment of NF-κB activation, a critical transcription factor for inflammatory gene expression researchgate.netkoreamed.org.

Table 3: Modulation of Inflammatory Mediators by Luteolin-7-O-glucoside

| Mediator | Cell/Model System | Effect | Mechanism | References |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 cells | Inhibition | Suppression of iNOS protein expression. | nih.govresearchgate.netkoreamed.orgproquest.com |

| Prostaglandin E2 (PGE2) | RAW 264.7 cells | Inhibition | Suppression of COX-2 protein expression. | nih.govresearchgate.netkoreamed.orgproquest.com |

| TNF-α | RAW 264.7 cells; GalN/LPS-induced hepatitic mice | Reduction | Attenuation of NF-κB activation. | mdpi.comnih.gov |

| IL-6 | HUVEC cells | Downregulation of gene expression | Inhibition of STAT3 pathway. | mdpi.com |

| IL-10 | RAW 264.7 cells | Increase | Not specified. | mdpi.com |

Antimicrobial Activities (e.g., biofilm suppression)

The plant genus Elsholtzia, from which Luteolin-7-O-glucoside can be isolated, is known to possess various biological activities, including anti-bacterial functions plos.org. Flavonoids, as a class, are recognized for their antimicrobial properties researchgate.net. Luteolin-7-O-glucoside, specifically, has been reported to have antibacterial effects researchgate.net. However, detailed mechanistic studies focusing on its action against specific bacterial strains or its ability to suppress biofilm formation are not extensively detailed in the provided research.

Antiviral Activities (e.g., Hepatitis B Virus, Coronavirus)

Luteolin-7-O-glucoside has demonstrated significant antiviral activity against both Hepatitis B Virus (HBV) and coronaviruses in preclinical in vitro models.

Hepatitis B Virus (HBV): In studies using human hepatoma cell lines that express HBV, Luteolin-7-O-glucoside exerted potent anti-HBV effects frontiersin.orgnih.gov. It was shown to significantly inhibit the production and secretion of Hepatitis B surface antigen (HBsAg), with an inhibition rate of up to 77.4% frontiersin.orgnih.govpatsnap.com. The compound also inhibited HBV replication and transcription frontiersin.orgnih.govpatsnap.commdpi.com. Mechanistically, its anti-HBV action is linked to its antioxidant properties; it significantly attenuates HBV-induced intracellular reactive oxygen species (ROS) accumulation and normalizes ROS-induced mitochondrial membrane potential damage frontiersin.orgnih.gov.

Coronavirus: Luteolin-7-O-glucoside, isolated from an ethanol (B145695) extract of Elsholtzia ciliata, was effective in inhibiting the replication of Human Coronavirus OC43 (HCoV-OC43), a betacoronavirus used as a surrogate for SARS-CoV-2 plos.orgnih.govberkeley.edu. It was shown to reduce coronavirus-induced plaque formation as well as viral RNA and protein expression in infected cells plos.orgnih.gov. When compared to the crude extract, the isolated compound showed greater antiviral potency, with an estimated IC50 of approximately 2 µM, suggesting it is a key contributor to the antiviral activity of the extract plos.orgnih.gov. Western blot analysis confirmed that Luteolin-7-O-glucoside is highly effective in reducing the expression of coronavirus proteins in both cell lysates and conditioned media nih.govresearchgate.net.

Table 4: Antiviral Activity of Luteolin-7-O-glucoside

| Virus | Model System | Key Findings | References |

|---|---|---|---|

| Hepatitis B Virus (HBV) | HepG2 cell lines | Inhibits HBsAg secretion, viral replication, and transcription; Attenuates ROS accumulation. | frontiersin.orgnih.govpatsnap.commdpi.com |

| Human Coronavirus (HCoV-OC43) | RD cells | Inhibits viral replication, plaque formation, and protein expression (IC50 ≈ 2 µM). | plos.orgnih.govnih.govresearchgate.net |

In Vivo Preclinical Animal Model Studies (focused on mechanistic insights and efficacy)

Cardioprotective Mechanisms (e.g., against doxorubicin-induced cardiotoxicity, modulation of cholesterol hydroxylated species)

While specific in vivo animal studies on Luteolin-7-O-glucoside's effect against doxorubicin-induced cardiotoxicity were not detailed in the provided sources, significant mechanistic insights have been gained from in vitro studies that suggest strong cardioprotective potential.

In H9c2 cardiomyocyte cells, Luteolin-7-O-glucoside has been shown to protect against injury and apoptosis induced by hypoxia/reoxygenation caymanchem.comnih.gov. It improves cell viability and reduces the release of lactate dehydrogenase (LDH), a marker of cell damage caymanchem.comnih.gov. This protective effect is associated with a reduction in reactive oxygen species (ROS) levels and the downregulation of apoptosis-related genes at both transcriptional and translational levels caymanchem.comnih.gov.

A key mechanism related to cardiovascular health is the modulation of cholesterol metabolism. In HUVEC cells, treatment with Luteolin-7-O-glucoside led to a strong decrease in cholesterol hydroxylated species, such as 7-alpha-hydroxicholesterol and 7-beta-hydroxicholesterol mdpi.comnih.govresearchgate.net. The production of these oxysterols is linked to ROS and STAT3 activation, which are recognized as important players in the development of atherosclerosis and other cardiovascular diseases mdpi.comnih.gov. By inhibiting the STAT3 pathway, reducing ROS, and decreasing the levels of these hydroxylated species, Luteolin-7-O-glucoside demonstrates a molecular pathway that supports its postulated cardiovascular benefits mdpi.comnih.govresearchgate.net.

Based on a thorough review of the available scientific literature, there is insufficient specific data on the compound “this compound” to generate the detailed article according to the provided outline. The vast majority of preclinical research has been conducted on a related but chemically distinct compound, “Luteolin-7-O-glucoside.”

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to provide a scientifically accurate and comprehensive article covering the specified mechanistic investigations. The biological activities and mechanisms of action can differ significantly between glycosidic forms of a flavonoid.

To proceed, clarification is needed on whether to:

Cancel the request due to a lack of specific data for this compound.

Change the subject of the article to “Luteolin-7-O-glucoside,” for which there is sufficient data to address the outlined sections.

Broaden the scope to include data from Luteolin (the aglycone form) and Luteolin-7-O-glucoside, while clearly distinguishing it from the requested this compound.

Please advise on the preferred course of action.

Metabolism and Pharmacokinetics in Non Human Systems Preclinical Absorption, Distribution, Metabolism, Excretion

Intestinal Absorption Mechanisms (e.g., using Caco-2 cell models and in situ perfusion)

The intestinal epithelium is the primary site for the absorption of flavonoid glycosides. In vitro models, particularly the Caco-2 cell line which mimics the human intestinal barrier, and in situ intestinal perfusion models in rats, have been instrumental in elucidating these mechanisms.

Studies using Caco-2 cells have shown that luteolin-7-O-glucoside can be transported across the intestinal monolayer. acs.orgnih.govnih.gov The concentrations of luteolin-7-O-glucoside decrease on the apical (intestinal lumen) side and increase on the basolateral (bloodstream) side over time, indicating absorption. nih.gov Furthermore, some research suggests that glycosides can be partly absorbed without prior hydrolysis, although this is generally a minor pathway. nih.govresearchgate.net In a study using Caco-2 cells incubated with a yarrow extract rich in luteolin-7-O-glucoside, approximately 90% of the compound was recovered after simulated intestinal conditions, indicating its relative stability in that phase. nih.gov

In situ single-pass intestinal perfusion (SPIP) models in rats have provided more specific details on the location and nature of absorption. These studies indicate that the absorption of the aglycone, luteolin (B72000), occurs passively and is not dependent on concentration or ATP-inhibitors. researchgate.netcapes.gov.br The absorption is most efficient in the upper parts of the small intestine. researchgate.netcapes.gov.br

Glycoside Hydrolysis and Aglycone Formation

For significant absorption to occur, luteolin glycosides like luteolin-7-O-galactoside must typically first be broken down into their aglycone form, which is luteolin. This process is known as glycoside hydrolysis. Research overwhelmingly indicates that luteolin-7-O-glucoside is primarily hydrolyzed to luteolin within the gastrointestinal tract before it is absorbed into the systemic circulation. uherb.com.twacs.orgresearchgate.net

This hydrolysis is carried out by enzymes in the intestinal mucosa and, significantly, by the gut microbiota. nih.govresearchgate.netcore.ac.uk Studies using everted rat small intestine models have demonstrated that when luteolin-7-O-glucoside is introduced, it is absorbed primarily after being converted to luteolin. core.ac.uk In oral administration studies in rats, the biotransformation of luteolin-7-O-glucoside to luteolin was confirmed by the detection of luteolin in the plasma, a product that was absent when the glycoside was administered intravenously. uherb.com.twacs.org The ratio of biotransformation from the glycoside to the aglycone was found to be approximately 48.78%. uherb.com.twacs.org

Conjugate Formation and Systemic Circulation in Preclinical Models

Once the aglycone luteolin is absorbed by the intestinal cells, it undergoes extensive first-pass metabolism, both in the intestinal wall and subsequently in the liver. researchgate.netnih.gov This metabolism involves conjugation reactions, primarily glucuronidation, which attaches glucuronic acid to the molecule. researchgate.netmdpi.com These conjugation processes increase the water solubility of the compounds, facilitating their circulation and eventual excretion.

Following oral administration of Chrysanthemum morifolium extract containing luteolin-7-O-glucoside to rats, the compounds detected in the plasma were not only luteolin but also luteolin monoglucoside and, notably, luteolin monoglucuronide. acs.orgnih.gov The peak plasma levels of these metabolites were observed approximately one hour after administration. acs.orgnih.gov In some studies, the primary metabolite found circulating in the blood and distributed in most tissues is luteolin-3′-O-β-d-glucuronide. researchgate.net Studies using Caco-2 cells also show the appearance of luteolin glucuronides on the basolateral side, confirming that these conjugates are formed during intestinal absorption and are likely to be the forms that circulate in the system. nih.govmdpi.com In fact, after oral administration of luteolin-7-glycoside to laboratory animals, some studies have found that the native glycoside is not detected in blood plasma at all; instead, the main metabolites are luteolin-diglucuronide and luteolin-glucuronide. pharmjournal.ru

Synergistic and Combinatorial Research Strategies

Synergistic Effects with Established Bioactive Compounds

The therapeutic potential of Luteolin-7-O-galactoside can be significantly amplified when used in combination with other bioactive agents. This synergy is observed in antiviral, anticancer, and antioxidant applications, where the combined action exceeds the sum of the individual effects.

Combination with Antiviral Agents for Enhanced Efficacy

Research has demonstrated that Luteolin-7-O-glucoside, a key functional component in certain plant extracts, exhibits potent antiviral effects that can be synergistically enhanced when combined with conventional antiviral drugs. A notable example is its activity against the Hepatitis B virus (HBV).

In one study, lettuce extracts containing Luteolin-7-O-glucoside were combined with either interferon-alpha 2b (IFNα-2b) or lamivudine (B182088) (3TC), two established anti-HBV drugs. frontiersin.org The combination resulted in a synergistic inhibition of Hepatitis B surface antigen (HBsAg) expression and a reduction in HBV replication in vitro. frontiersin.org Luteolin-7-O-glucoside itself was identified as a primary active component of the lettuce extracts, showing a significant capacity to inhibit HBsAg secretion and HBV replication and transcription without causing cytotoxicity. frontiersin.org The study provides evidence that components like Luteolin-7-O-glucoside could work in concert with existing antiviral therapies to improve treatment outcomes. frontiersin.org